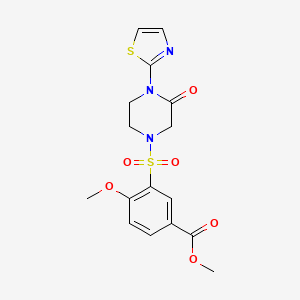

Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-methoxy-3-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S2/c1-24-12-4-3-11(15(21)25-2)9-13(12)27(22,23)18-6-7-19(14(20)10-18)16-17-5-8-26-16/h3-5,8-9H,6-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDAXRNRSPLRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole and piperazine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine derivatives . The final step involves the sulfonylation of the benzoate ester with the thiazole-piperazine intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions employed.

Aplicaciones Científicas De Investigación

Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperazine-Linked Sulfonamide Derivatives

The target compound shares a sulfonamide-piperazine backbone with herbicides like bensulfuron-methyl and metsulfuron-methyl ester , which contain pyrimidine or triazine rings instead of thiazole (). Key differences include:

- Bioactivity : Sulfonylureas in act as acetolactate synthase (ALS) inhibitors in plants, but the thiazole-piperazine combination in the target compound may shift its mechanism toward kinase or protease inhibition, common in pharmaceuticals .

Piperazine-Thiazole Hybrids

Compounds like 11a–11o () feature a piperazine-thiazole core linked to urea groups. Unlike the target compound’s sulfonyl bridge, these derivatives use urea as a linker, which provides hydrogen-bonding capability. For example:

- Compound 11k : Contains a 4-chloro-3-(trifluoromethyl)phenyl group, achieving a molecular weight of 568.2 Da (ESI-MS), comparable to the target compound’s estimated weight (~450–500 Da).

Quinoline-Piperazine Benzoate Esters

The C1–C7 series () includes methyl benzoate esters with quinoline-piperazine-carbonyl groups. Key contrasts:

- Heterocyclic substitution: The quinoline moiety in C1–C7 is replaced by thiazole in the target compound, reducing aromaticity but increasing solubility.

- Synthetic yields : C1–C7 derivatives are isolated as yellow/white solids with yields unspecified, whereas urea-thiazole analogs () achieve yields >85%, suggesting the target compound’s synthesis may require optimized conditions .

Fluorinated Piperazine Derivatives

The 4-(2-fluorobenzoyl)-piperazin-1-ium trifluoroacetate () shares a fluorinated aryl group but lacks the sulfonyl-thiazole system. Fluorine substitution often enhances bioavailability and target affinity, but the target compound’s methoxy group may balance lipophilicity for membrane permeability .

Data Tables and Research Findings

Table 2: Substituent Effects on Bioactivity

Actividad Biológica

Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound notable for its potential biological activities. It features a thiazole ring, a piperazine moiety, and a benzoate ester, making it of significant interest in medicinal chemistry. This compound is being investigated for various applications, particularly in the fields of antimicrobial, antiviral, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The IUPAC name of the compound is methyl 4-methoxy-3-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylbenzoate. The molecular formula is , with a molecular weight of approximately 403.5 g/mol. Its structure includes:

- Thiazole Ring : Known for its biological activity.

- Piperazine Ring : Enhances binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 403.5 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 7 |

The biological activity of Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate is attributed to its interaction with specific molecular targets within cells. The thiazole ring plays a crucial role in modulating enzyme activity, while the piperazine enhances the compound's ability to bind to various receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Antiviral Properties

Preliminary investigations have shown that Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate may inhibit viral replication, making it a candidate for further research in antiviral drug development.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Anticancer Potential

In cancer research, this compound has shown promise in inhibiting the growth of various cancer cell lines. Notably, it has been tested against breast cancer (MCF-7) and prostate cancer cells, demonstrating significant antiproliferative activity.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antiviral | Inhibits viral replication | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Anticancer | Inhibits growth in MCF-7 and prostate cancer cells |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate, the compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated a significant zone of inhibition compared to control groups.

Case Study 2: Anticancer Activity

A recent study focused on the anticancer properties of this compound involved treating MCF-7 breast cancer cells with varying concentrations of Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate). The findings revealed a dose-dependent reduction in cell viability, with an IC50 value indicating potent antiproliferative effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.